molecular formula C10H15N3 B8652025 5-(Piperidin-3-ylmethyl)pyrimidine

5-(Piperidin-3-ylmethyl)pyrimidine

Cat. No.: B8652025
M. Wt: 177.25 g/mol
InChI Key: IXEIPTFJTFFMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-3-ylmethyl)pyrimidine (CAS: 1380650-91-8) is a high-value heterocyclic building block of significant interest in pharmaceutical research and drug discovery. This compound features a piperidine ring linked to a pyrimidine system, two structural motifs commonly found in biologically active molecules . The piperidine ring is a prevalent scaffold in pharmacology, and its derivatives are known to interact with a wide range of enzymes and receptors, making them applicable in various therapeutic areas . Simultaneously, the pyrimidine moiety is a fundamental component of nucleobases and is present in a multitude of drugs, contributing to its capacity to interact with diverse biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems . This molecular architecture makes 5-(Piperidin-3-ylmethyl)pyrimidine a versatile precursor in designing potential therapeutic agents. Its research applications are particularly prominent in the development of renin inhibitors for cardiovascular diseases, as similar N-(piperidin-3-yl)pyrimidine carboxamide structures have been explored as potent renin inhibitors through structure-based drug design . Furthermore, pyrimidine and piperidine derivatives are extensively investigated for their anticancer properties, often functioning as inhibitors of key targets like EGFR and HDAC . The compound serves as a critical synthetic intermediate for chemists aiming to develop novel molecules for probing biological pathways and treating various conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-(piperidin-3-ylmethyl)pyrimidine

InChI

InChI=1S/C10H15N3/c1-2-9(5-11-3-1)4-10-6-12-8-13-7-10/h6-9,11H,1-5H2

InChI Key

IXEIPTFJTFFMMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CN=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
5-(Piperidin-3-ylmethyl)pyrimidine C₁₀H₁₅N₃ 177.25* Pyrimidine core + piperidine-CH₂ substituent Kinase inhibitors, CNS targets
3-(Aminomethyl)pyridine C₆H₈N₂ 108.14 Pyridine core + aminomethyl group Ligand synthesis, catalysis
5-(3-Azetidinylmethyl)pyrimidine C₈H₁₂N₃ 150.20 Pyrimidine core + azetidine-CH₂ substituent Antibacterial agents
(S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide C₁₅H₁₉N₃O₂S 305.40 Isoquinoline-sulfonamide + piperidine-CH₂ Enzyme inhibition

*Calculated based on structural analysis.

Comparison with 3-(Aminomethyl)pyridine ()

  • Structural Differences: 3-(Aminomethyl)pyridine contains a pyridine ring (one nitrogen) with an aminomethyl (-CH₂NH₂) group, whereas 5-(Piperidin-3-ylmethyl)pyrimidine has a pyrimidine core (two nitrogens) and a larger piperidine substituent.
  • Physicochemical Properties: The molecular weight of 5-(Piperidin-3-ylmethyl)pyrimidine (177.25 g/mol) is significantly higher than 3-(Aminomethyl)pyridine (108.14 g/mol), suggesting differences in solubility and bioavailability. Piperidine’s saturated ring increases lipophilicity, which may improve blood-brain barrier penetration relative to the planar pyridine system .

Comparison with 5-(3-Azetidinylmethyl)pyrimidine ()

  • This could affect metabolic stability and binding kinetics .
  • Steric and Electronic Effects :
    • The smaller azetidine group reduces steric hindrance, possibly allowing tighter binding to compact active sites. Conversely, piperidine’s bulk may enhance selectivity for larger protein pockets .
  • Molecular Weight :
    • The azetidine analog (150.20 g/mol) is lighter than the piperidine derivative, which may translate to better solubility but reduced membrane permeability.

Comparison with (S)-Isoquinoline-5-sulfonic acid (piperidin-3-ylmethyl)-amide ()

  • Functional Groups: The isoquinoline-sulfonamide scaffold introduces sulfonic acid and amide groups, enabling ionic interactions and hydrogen bonding absent in 5-(Piperidin-3-ylmethyl)pyrimidine. Both compounds share the piperidine-CH₂ motif, but the sulfonamide’s acidity (pKa ~1-2) contrasts with pyrimidine’s neutral aromatic system .
  • Biological Relevance :
    • Sulfonamide derivatives are common in enzyme inhibitors (e.g., carbonic anhydrase), while pyrimidine-piperidine hybrids are explored for kinase targets like EGFR or CDKs .

Comparison with Complex Piperazine-Pyrimidine Derivatives ()

  • Nitrogen Content :
    • Piperazine (two nitrogens) in compounds increases basicity and water solubility compared to piperidine’s single nitrogen. This could influence pharmacokinetics, such as renal clearance .
  • Structural Complexity :
    • The compound in includes a pyridine 1-oxide and cyclopentyl groups, demonstrating how additional substituents can diversify biological activity beyond simple pyrimidine derivatives .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-(Piperidin-3-ylmethyl)pyrimidine?

The synthesis of pyrimidine derivatives often involves cross-coupling reactions or cyclocondensation strategies. For example, Ullmann-type couplings using trifluoromethanesulfonate esters (e.g., pyridyl triflates) and halogenated pyrimidines under palladium catalysis can yield biheteroaryl pyrimidines . Piperidine moieties are typically introduced via nucleophilic substitution or reductive amination. A one-step synthesis using catalytic p-toluenesulfonic acid (PTSA) has been reported for related piperidine-containing pyrimidines, involving condensation of aldehydes, thiourea, and coumarin derivatives . Optimization of solvent systems (e.g., hexanes/ethyl acetate with triethylamine) is critical for purification .

Q. How is the structural integrity of 5-(Piperidin-3-ylmethyl)pyrimidine confirmed post-synthesis?

Analytical characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR chemical shifts in CDCl₃ (e.g., δ 8.93 ppm for pyrimidine protons) and ¹³C NMR data (e.g., δ 158.4 ppm for carbonyl carbons) are used to verify connectivity . Mass spectrometry confirms molecular weight, as seen in studies reporting [M+H]⁺ peaks matching theoretical values .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 5-(Piperidin-3-ylmethyl)pyrimidine for improved yield and purity?

Reaction parameters such as temperature (e.g., 60°C for 24 hours), solvent polarity, and catalyst loading significantly impact yield. For example, increasing the equivalence of bromopyrimidine from 1.0 to 1.5 in cross-coupling reactions improved yields by 15–20% . Continuous flow systems or automated reactors may enhance reproducibility in multi-step syntheses, though this requires precise control of residence times and reagent stoichiometry . Purification via flash chromatography with triethylamine-doped solvents reduces silica gel adsorption of polar intermediates .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine derivatives targeting enzymes like mPGES-1?

SAR studies involve systematic modifications to the pyrimidine core and piperidine substituents. For example, replacing benzyl groups with bulkier aryl rings (e.g., 1,3-diphenylpyrazole) enhanced mPGES-1 inhibition (IC₅₀ = 36 nM) while reducing COX-1/2 off-target activity (<20% inhibition) . Molecular docking into enzyme active sites (e.g., PDB ID: 4BPM) identifies critical interactions, such as hydrogen bonding between pyrimidine carbonyls and Arg126/Arg127 residues .

Q. How can researchers resolve discrepancies in reported biological activity data for 5-(Piperidin-3-ylmethyl)pyrimidine derivatives?

Contradictions often arise from assay variability, such as enzyme sources (e.g., recombinant human vs. murine mPGES-1) or substrate concentrations. Standardizing protocols (e.g., 10 μM PGH₂ substrate in Tris-HCl buffer, pH 8.0) improves comparability . Control experiments with selective inhibitors (e.g., COX-1/2 blockers) and orthogonal assays (e.g., cellular PGE₂ ELISA) validate target specificity. Meta-analyses of IC₅₀ values across studies can identify outlier conditions .

Methodological Considerations

  • Data Tables :

    ParameterValue/ExampleReference
    Typical IC₅₀ (mPGES-1)36 nM (compound 14f)
    NMR SolventCDCl₃
    Reaction Temperature60°C (Ullmann coupling)
  • Key Challenges :

    • Balancing lipophilicity (piperidine moiety) with aqueous solubility for in vivo studies.
    • Avoiding racemization in chiral piperidine derivatives during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.